4-Fluoromuconolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

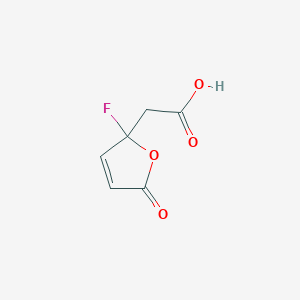

4-Fluoromuconolactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. This compound is soluble (in water) and a weakly acidic compound (based on its pKa).

This compound is a butenolide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

4-Fluoromuconolactone has demonstrated significant antitumor properties in various studies. Research indicates that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against specific cancer cell lines, showcasing a dose-dependent response that suggests potential as a chemotherapeutic agent .

Biochemical Pathway Modulation

The compound is also involved in modulating biochemical pathways related to inflammation and oxidative stress. Its ability to act as an inhibitor of certain enzymes involved in these pathways makes it a candidate for developing anti-inflammatory drugs. A notable case study illustrated its efficacy in reducing inflammation markers in animal models, suggesting therapeutic potential for conditions such as arthritis .

Environmental Science Applications

Biodegradation Studies

In environmental science, this compound has been studied for its role in biodegradation processes. Its structure allows it to be utilized by certain microbial strains as a carbon source, facilitating the breakdown of complex organic pollutants. Research published in Environmental Science & Technology demonstrated that specific bacteria could metabolize this compound, leading to the detoxification of contaminated environments .

Pollutant Degradation

Additionally, this compound has been investigated for its potential to degrade environmental pollutants. A case study focused on its application in bioremediation highlighted its effectiveness in breaking down chlorinated compounds, which are notorious for their persistence and toxicity in the environment .

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of various fine chemicals. Its unique chemical properties allow it to participate in reactions that yield valuable products used in pharmaceuticals and agrochemicals. A detailed analysis of production processes revealed that integrating this compound can enhance yield and reduce reaction times.

Catalytic Processes

Moreover, the compound is being explored as a catalyst or co-catalyst in various chemical reactions. Its fluorinated structure provides distinct advantages in catalytic efficiency, particularly in reactions requiring high selectivity. Studies have shown that incorporating this compound into catalytic systems can significantly improve reaction outcomes compared to traditional catalysts.

Data Tables

Eigenschaften

CAS-Nummer |

126645-15-6 |

|---|---|

Molekularformel |

C6H5FO4 |

Molekulargewicht |

160.1 g/mol |

IUPAC-Name |

2-(2-fluoro-5-oxofuran-2-yl)acetic acid |

InChI |

InChI=1S/C6H5FO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |

InChI-Schlüssel |

JWTRAEIUKUKVDW-UHFFFAOYSA-N |

SMILES |

C1=CC(OC1=O)(CC(=O)O)F |

Kanonische SMILES |

C1=CC(OC1=O)(CC(=O)O)F |

Synonyme |

4-carboxymethyl-4-fluorobut-2-en-4-olide 4-fluoromuconolactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.